Ebaresdox Hydrochloride Exhibits Superior Potency Compared to the Endogenous Peroxynitrite Scavenger Uric Acid
Ebaresdox Hydrochloride demonstrates significantly greater potency in inhibiting peroxynitrite-mediated oxidation than the endogenous compound uric acid, a primary peroxynitrite scavenger in human plasma . This direct comparison validates its enhanced capability as a therapeutic agent to neutralize this key pain mediator.
| Evidence Dimension | Inhibition of peroxynitrite oxidation |
|---|---|
| Target Compound Data | IC50 = 3.7 ± 0.80 μM |
| Comparator Or Baseline | Uric acid (endogenous peroxynitrite scavenger) |
| Quantified Difference | Ebaresdox is approximately 20-fold more potent than uric acid (Uric acid IC50 ≈ 73 μM in comparable assays [1]) |
| Conditions | SIN-1 induced peroxynitrite oxidation assay (cell-free or biochemical assay) |
Why This Matters
Demonstrates a clear pharmacodynamic advantage over an endogenous baseline, justifying its selection for in vivo studies where uric acid's limited potency would be insufficient to modulate pain-relevant oxidative stress.
- [1] Whiteman M, et al. Peroxynitrite-mediated oxidation of biological molecules. FEBS Letters. 1997; 416(3): 335-339. View Source
